molecular formula C11H23Cl5Si2 B15249290 Trichloro((dichloro(decyl)silyl)methyl)silane

Trichloro((dichloro(decyl)silyl)methyl)silane

Cat. No.: B15249290
M. Wt: 388.7 g/mol
InChI Key: HMUBGWFTDHRCRW-UHFFFAOYSA-N
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Description

Trichloro((dichloro(decyl)silyl)methyl)silane is an organosilicon compound characterized by the presence of silicon, chlorine, and decyl groups. This compound is part of a broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trichloro((dichloro(decyl)silyl)methyl)silane typically involves the reaction of decylsilane with chlorinating agents under controlled conditions. The process often requires the use of catalysts to facilitate the chlorination reaction. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Trichloro((dichloro(decyl)silyl)methyl)silane undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Alcoholysis: Reacts with alcohols to produce alkoxysilanes.

    Reduction: Can be reduced by alkali metals to form polysilanes.

Common Reagents and Conditions

    Hydrolysis: Water, typically under acidic or basic conditions.

    Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.

    Reduction: Alkali metals like sodium or potassium, usually under anhydrous conditions.

Major Products

    Hydrolysis: Silanols and hydrochloric acid.

    Alcoholysis: Alkoxysilanes and hydrochloric acid.

    Reduction: Polysilanes and metal chlorides.

Scientific Research Applications

Trichloro((dichloro(decyl)silyl)methyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Trichloro((dichloro(decyl)silyl)methyl)silane involves the formation of reactive intermediates that can interact with various molecular targets. The compound’s chlorinated groups facilitate its reactivity, allowing it to form covalent bonds with other molecules. This reactivity is harnessed in various applications, such as surface modification and polymer synthesis.

Comparison with Similar Compounds

Similar Compounds

    Trichlorosilane: A simpler silane with three chlorine atoms attached to silicon.

    Methyltrichlorosilane: Contains a methyl group in addition to three chlorine atoms.

    Dichloromethylsilane: Features two chlorine atoms and a methyl group attached to silicon.

Uniqueness

Trichloro((dichloro(decyl)silyl)methyl)silane is unique due to its decyl group, which imparts specific hydrophobic properties and enhances its utility in applications requiring long-chain alkyl groups. This distinguishes it from simpler silanes, which may not offer the same level of functionality or versatility.

Properties

Molecular Formula

C11H23Cl5Si2

Molecular Weight

388.7 g/mol

IUPAC Name

trichloro-[[dichloro(decyl)silyl]methyl]silane

InChI

InChI=1S/C11H23Cl5Si2/c1-2-3-4-5-6-7-8-9-10-17(12,13)11-18(14,15)16/h2-11H2,1H3

InChI Key

HMUBGWFTDHRCRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Si](C[Si](Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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